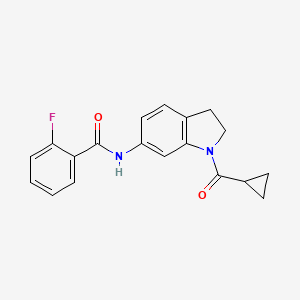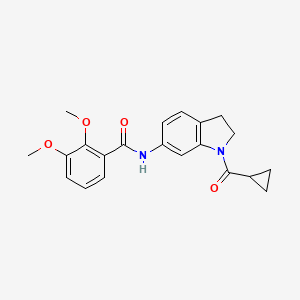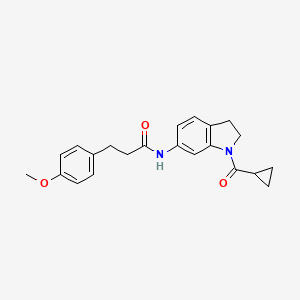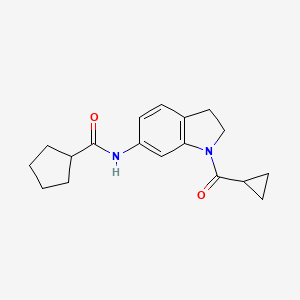
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide (NCF) is an organic compound that has been studied for its potential applications in scientific research. NCF is a derivative of indole and has a fluorine atom attached to its benzamide group. It is an important synthetic intermediate in organic synthesis and is used as a building block for other compounds. NCF has been studied for its potential applications in medicinal chemistry, as a reagent in organic synthesis and as a fluorescent label.
作用機序
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is not fully understood. However, it is believed that this compound binds to various proteins and enzymes, resulting in a change in their activity. This compound has been found to bind to various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). This compound has also been found to inhibit the activity of other enzymes, such as phosphatidylinositol 3-kinase (PI3K) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. This compound has also been found to inhibit the growth of cancer cells, and to inhibit the growth of bacteria. This compound has also been found to reduce the production of reactive oxygen species, which can lead to oxidative stress.
実験室実験の利点と制限
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. This compound is also relatively non-toxic and has low environmental impact. However, this compound is not soluble in water, which can limit its use in certain experiments.
将来の方向性
The potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide are still being explored. This compound has been studied for its potential use in drug delivery systems, as it has been found to be able to bind to proteins and enzymes. This compound could also be used as a fluorescent label for imaging and DNA sequencing. This compound could also be used as a reagent in organic synthesis to synthesize indole-based compounds. Additionally, this compound could be used in the development of new anti-inflammatory, anti-cancer, and anti-bacterial drugs. Finally, this compound could be used as a tool to study the mechanism of action of various enzymes and proteins.
合成法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzamide. This reaction is catalyzed by a base such as potassium carbonate. Other methods that have been used to synthesize this compound include the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluoroaniline, the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzoyl chloride, and the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzonitrile.
科学的研究の応用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been studied for its potential applications in medicinal chemistry, as a reagent in organic synthesis and as a fluorescent label. This compound has been used as a fluorescent label in a variety of biological studies, including DNA sequencing, protein labeling, and imaging. This compound has also been used as a reagent in organic synthesis, particularly in the synthesis of indole-based compounds. This compound has also been studied for its potential applications in medicinal chemistry, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-16-4-2-1-3-15(16)18(23)21-14-8-7-12-9-10-22(17(12)11-14)19(24)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVEQQYQCBIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)









